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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to understanding and assessing the

mitochondrial effects of Leflunomide and its active metabolite, Teriflunomide (A77 1726).

Detailed protocols for key experiments are included to facilitate the investigation of potential

drug-induced mitochondrial dysfunction.

Introduction
Leflunomide is an immunomodulatory drug primarily used in the treatment of rheumatoid

arthritis.[1][2] Its therapeutic effect is largely attributed to its active metabolite, Teriflunomide

(also known as A77 1726), which inhibits the mitochondrial enzyme dihydroorotate

dehydrogenase (DHODH).[1][3] DHODH is a key enzyme in the de novo pyrimidine synthesis

pathway, and its inhibition curtails the proliferation of activated lymphocytes, which have a high

demand for pyrimidines.[4][5][6]

While DHODH inhibition is the primary mechanism of action, emerging evidence suggests that

Leflunomide and Teriflunomide may exert additional effects on mitochondrial function, which

could contribute to both their therapeutic efficacy and potential toxicity.[7][8][9] Therefore, a

thorough assessment of mitochondrial function is crucial when studying the biological effects of

these compounds.
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Mechanisms of Leflunomide-Induced Mitochondrial
Dysfunction
The primary mitochondrial target of Leflunomide's active metabolite, Teriflunomide, is DHODH,

an enzyme located on the inner mitochondrial membrane that is linked to the electron transport

chain (ETC).[10] Inhibition of DHODH can disrupt the function of the ETC.[10]

Beyond DHODH inhibition, studies have indicated that Leflunomide and Teriflunomide can

induce mitochondrial dysfunction through several other mechanisms:

Inhibition of Oxidative Phosphorylation (OXPHOS): Leflunomide has been shown to be a

more potent inhibitor of State 3 mitochondrial respiration than Teriflunomide.[8] Specifically,

Leflunomide and, to a lesser extent, Teriflunomide, can inhibit Complex V (ATP synthase) of

the ETC, leading to ATP depletion.[7][9]

Increased Reactive Oxygen Species (ROS) Production: The disruption of the ETC by

Leflunomide can lead to an increase in the generation of mitochondrial ROS, such as

superoxide anions.[8][11]

Alterations in Mitochondrial Membrane Potential (ΔΨm): The collapse of the mitochondrial

membrane potential is an early indicator of mitochondrial dysfunction and can be induced by

Leflunomide treatment.[7][9]

Induction of Mitochondrial Proliferation: Some studies have shown that Leflunomide can

cause an abnormal proliferation of mitochondria, though the precise mechanism remains

under investigation and may be independent of DHODH inhibition.[11]

It is important to note that some research suggests that under certain conditions, Teriflunomide

may have protective effects on mitochondria against oxidative stress.[12] Additionally, there are

conflicting reports on whether Teriflunomide-induced apoptosis is dependent on mitochondrial

pathways.[10]

Data Presentation
The following tables summarize quantitative data from studies investigating the effects of

Leflunomide and its active metabolite on mitochondrial function.
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Table 1: Inhibitory Effects on Mitochondrial Respiration and OXPHOS Complexes

Compound Target Effect Potency Reference

Leflunomide

State 3

Mitochondrial

Respiration

Inhibition

More potent than

Teriflunomide

(10-fold)

[8]

Teriflunomide

State 3

Mitochondrial

Respiration

Inhibition
Less potent than

Leflunomide
[8]

Leflunomide

Mitochondrial

Uncoupling

(State 2

Respiration)

Induction

More potent than

Teriflunomide (2-

to 5-fold)

[8]

Leflunomide

OXPHOS

Complex V (ATP

synthase)

Inhibition
Preferential

inhibition
[7][9]

Teriflunomide

OXPHOS

Complex V (ATP

synthase)

Inhibition
Less potent than

Leflunomide
[7]

Leflunomide

OXPHOS

Complex I, II,

II+III, IV

Inhibition
IC50 values

determined
[7]

Teriflunomide

OXPHOS

Complex I, II,

II+III, IV

Inhibition

Higher IC50

values than

Leflunomide

[7]

Table 2: Effects on Cellular ATP Levels and Cytotoxicity
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Compound Cell Line Condition
Effect on
ATP Levels

EC50
(Cytotoxicit
y)

Reference

Leflunomide

HepG2

(Glucose

medium)

24h treatment

Time- and

concentration

-dependent

depletion

109.5 ± 4.1

μM
[7]

Leflunomide

HepG2

(Galactose

medium)

24h treatment
Exacerbated

ATP depletion
55.4 ± 2.3 μM [7]

A77 1726

HepG2

(Glucose

medium)

24h treatment

Time- and

concentration

-dependent

depletion

(less potent)

> 500 μM [7]

A77 1726

HepG2

(Galactose

medium)

24h treatment

Increased

toxicity at 500

μM

Not specified [7]
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Drug Action

Mitochondrial Targets & Consequences

Leflunomide
Teriflunomide
(A77 1726)

Metabolism
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Caption: Leflunomide's effects on mitochondrial signaling pathways.

Cell Culture & Leflunomide Treatment

Optional:
Mitochondrial Isolation

Oxygen Consumption Rate (OCR)
(e.g., Seahorse)

Mitochondrial Membrane Potential (ΔΨm)
(e.g., TMRE, JC-1)

Reactive Oxygen Species (ROS)
(e.g., MitoSOX)

Cellular ATP Levels
(e.g., Luminescence)

Data Analysis & Interpretation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b10860345?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for assessing mitochondrial dysfunction.
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Caption: Relationships between mitochondrial dysfunction parameters.

Experimental Protocols
The following are detailed protocols for key experiments to assess mitochondrial dysfunction

induced by Leflunomide.
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Protocol 1: Measurement of Mitochondrial Membrane
Potential (ΔΨm) using TMRE
This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify

changes in mitochondrial membrane potential in live cells via fluorescence microscopy or plate

reader.[13][14]

Materials:

TMRE (Tetramethylrhodamine, Ethyl Ester)

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization

Cell culture medium

Black, clear-bottom 96-well plates

Fluorescence microscope or microplate reader (Excitation/Emission ~549/575 nm)

Leflunomide/Teriflunomide

Procedure:

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal

density and allow them to adhere overnight.

Compound Treatment: Treat cells with various concentrations of Leflunomide or

Teriflunomide for the desired duration. Include a vehicle control and a positive control (CCCP,

typically 10-50 µM for 15-30 minutes before measurement).

TMRE Staining:

Prepare a fresh working solution of TMRE in pre-warmed cell culture medium (typically 20-

500 nM, optimize for your cell type).

Remove the treatment medium from the wells and wash once with pre-warmed PBS.
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Add the TMRE-containing medium to each well and incubate for 15-30 minutes at 37°C,

protected from light.

Image Acquisition/Fluorescence Reading:

Microscopy: After incubation, wash the cells with pre-warmed PBS and add fresh pre-

warmed medium. Immediately acquire images using a fluorescence microscope with

appropriate filters for TMRE.

Plate Reader: Measure the fluorescence intensity using a microplate reader at Ex/Em of

~549/575 nm.

Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the

data to the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial

depolarization.

Protocol 2: Assessment of Mitochondrial Oxygen
Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to

measure real-time cellular oxygen consumption, providing insights into mitochondrial

respiration.[15][16]

Materials:

Seahorse XF Analyzer and associated consumables (cell culture plates, sensor cartridges)

Seahorse XF Base Medium (or similar low-buffered medium) supplemented with glucose,

pyruvate, and glutamine as required.

Oligomycin (Complex V inhibitor)

FCCP (uncoupling agent)

Rotenone/Antimycin A (Complex I and III inhibitors)

Leflunomide/Teriflunomide
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Procedure:

Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere

overnight.

Compound Treatment (Acute):

Prepare stock solutions of Leflunomide/Teriflunomide, Oligomycin, FCCP, and

Rotenone/Antimycin A in the assay medium.

Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2

incubator.

On the day of the assay, replace the cell culture medium with the pre-warmed assay

medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

Load the injection ports of the sensor cartridge with the compounds for sequential

injection. A typical sequence is:

Port A: Leflunomide/Teriflunomide or vehicle

Port B: Oligomycin

Port C: FCCP

Port D: Rotenone/Antimycin A

Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer

and run the mitochondrial stress test protocol. The instrument will measure the OCR at

baseline and after each injection.

Data Analysis: The Seahorse software will calculate key parameters of mitochondrial

function:

Basal Respiration: The initial OCR before any injections.

ATP-linked Respiration: The decrease in OCR after oligomycin injection.
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Maximal Respiration: The peak OCR after FCCP injection.

Proton Leak: The remaining OCR after oligomycin injection.

Non-mitochondrial Respiration: The OCR after Rotenone/Antimycin A injection. Compare

the parameters between Leflunomide/Teriflunomide-treated and control cells.

Protocol 3: Detection of Mitochondrial Reactive Oxygen
Species (ROS)
This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically targets

mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[17][18][19]

Materials:

MitoSOX™ Red reagent

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

Antimycin A (as a positive control for ROS production)

Fluorescence microscope or flow cytometer (Excitation/Emission ~510/580 nm)

Leflunomide/Teriflunomide

Procedure:

Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in appropriate plates for

microscopy or flow cytometry. Treat with Leflunomide/Teriflunomide for the desired time.

Include a vehicle control and a positive control (e.g., Antimycin A).

MitoSOX™ Staining:

Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.

Remove the treatment medium, wash cells once with warm HBSS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3887411/
https://www.researchgate.net/publication/230858203_Methods_for_Detection_of_Mitochondrial_and_Cellular_Reactive_Oxygen_Species
https://pmc.ncbi.nlm.nih.gov/articles/PMC6028982/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the MitoSOX™ working solution and incubate for 10-30 minutes at 37°C, protected

from light.

Washing: Gently wash the cells three times with warm HBSS.

Analysis:

Microscopy: Immediately image the cells using a fluorescence microscope.

Flow Cytometry: Trypsinize and resuspend the cells in fresh HBSS for analysis.

Data Analysis: Quantify the fluorescence intensity. An increase in red fluorescence indicates

an increase in mitochondrial superoxide production.

Protocol 4: Quantification of Cellular ATP Levels
This protocol describes a bioluminescence-based assay to measure total cellular ATP levels,

which can be depleted due to mitochondrial dysfunction.[20][21][22]

Materials:

Commercially available ATP determination kit (e.g., based on firefly luciferase)

Opaque 96-well plates

Luminometer

Cell lysis buffer (compatible with the ATP assay)

Leflunomide/Teriflunomide

Procedure:

Cell Seeding and Treatment: Seed cells in an opaque 96-well plate and treat with various

concentrations of Leflunomide/Teriflunomide for the desired duration.

Cell Lysis:

Remove the treatment medium.
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Add the cell lysis buffer provided in the kit to each well.

Incubate according to the kit's instructions (e.g., shaking for 5 minutes at room

temperature) to ensure complete cell lysis and ATP release.

ATP Measurement:

Prepare the luciferase-luciferin reagent as per the kit's protocol.

Add the reagent to each well of the 96-well plate containing the cell lysate.

Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

Generate an ATP standard curve using the provided ATP standard.

Calculate the ATP concentration in each sample based on the standard curve.

Normalize the ATP levels to the total protein concentration in parallel wells or express as a

percentage of the vehicle control. A decrease in luminescence indicates ATP depletion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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